

# Application Notes and Protocols: AAT-008 in Combination with Chemotherapy Agents

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## Compound of Interest

Compound Name: AAT-008

Cat. No.: B15572817

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## Introduction

**AAT-008** is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1][2] The PGE2-EP4 signaling pathway is implicated in creating an immunosuppressive tumor microenvironment, promoting tumor growth, and metastasis.[2][3][4] Consequently, blocking this pathway with **AAT-008** presents a promising strategy to enhance anti-tumor immunity. While preclinical data predominantly showcases the synergistic effects of **AAT-008** with radiotherapy, the underlying mechanism of action provides a strong rationale for its combination with conventional chemotherapy agents.

Chemotherapy can induce immunogenic cell death (ICD), releasing tumor antigens and damage-associated molecular patterns (DAMPs) that can prime an anti-tumor immune response. However, the efficacy of this response is often limited by the immunosuppressive tumor microenvironment, which can be rich in PGE2. By combining **AAT-008** with chemotherapy, it is hypothesized that the immunosuppressive signals mediated by PGE2 can be attenuated, leading to a more robust and sustained anti-tumor immune response.

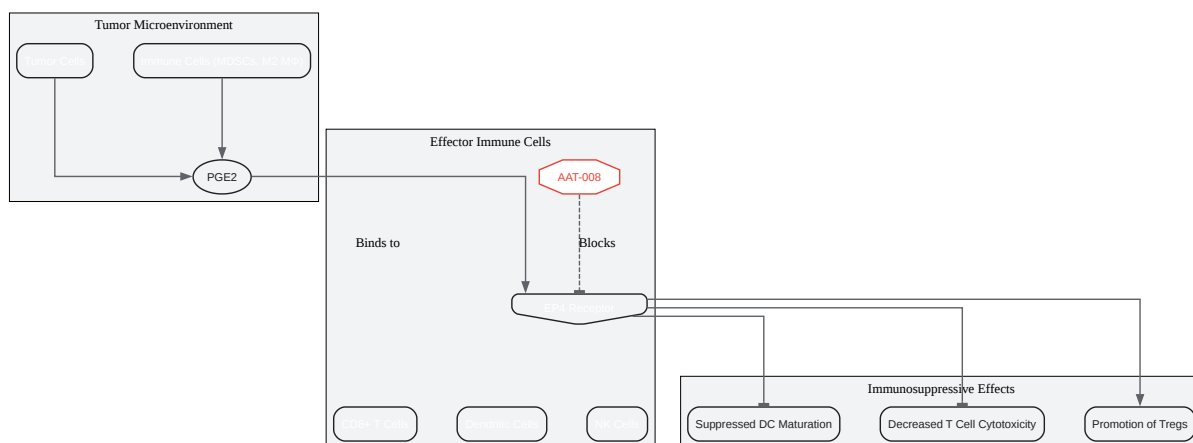
This document provides an overview of the mechanism of action of **AAT-008**, summarizes key preclinical findings in combination with radiotherapy as a surrogate for its potential with chemotherapy, and offers a detailed hypothetical protocol for evaluating **AAT-008** in combination with a standard-of-care chemotherapy agent.

## Mechanism of Action: AAT-008

**AAT-008** is an orally active antagonist of the EP4 receptor, which is a G-protein-coupled receptor that stimulates cyclic adenosine monophosphate (cAMP) production upon binding PGE2.[2] In the tumor microenvironment, PGE2, often produced by tumor cells and suppressive immune cells, engages the EP4 receptor on various immune cell populations. This engagement leads to the suppression of anti-tumor immunity through several mechanisms, including:

- Inhibition of dendritic cell (DC) maturation and antigen presentation.
- Suppression of the cytotoxic activity of CD8+ T cells.
- Promotion of the expansion and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

By blocking the PGE2-EP4 signaling axis, **AAT-008** is believed to reverse these immunosuppressive effects, thereby "re-awakening" the anti-tumor immune response.



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**Figure 1: AAT-008 Mechanism of Action.**

## Preclinical Data: AAT-008 in Combination with Radiotherapy

While direct data on chemotherapy combinations is limited, studies combining **AAT-008** with radiotherapy (RT) in a murine colon cancer model (CT26WT) provide strong evidence of its

potential to enhance the efficacy of cancer therapies that induce an immune response.

## Summary of Quantitative Data

Treatment Group	Dosing Regimen	Tumor Growth Outcome	Immune Cell Infiltration Changes
AAT-008 (30 mg/kg/day, once daily) + RT (9 Gy)	AAT-008 administered for up to 19 days, RT on day 3	Additive tumor growth delay	Not specified
AAT-008 (3, 10 mg/kg/day, twice daily) + RT (9 Gy)	AAT-008 administered for up to 19 days, RT on day 3	Additive tumor growth delay	Not specified
AAT-008 (30 mg/kg/day, twice daily) + RT (9 Gy)	AAT-008 administered for up to 19 days, RT on day 3	Supra-additive tumor growth delay	Not specified
AAT-008 (10 mg/kg/day) + RT (9 Gy)	AAT-008 from day 0-18, RT on day 3	-	Mean Teff proportion: 43% (vs. 31% in RT alone)
AAT-008 (30 mg/kg/day) + RT (9 Gy)	AAT-008 from day 0-12, RT on day 3	-	Mean Treg proportion: 1.5% (vs. 4.0% in RT alone, P=0.04)
AAT-008 (30 mg/kg/day) + RT (9 Gy)	AAT-008 from day 0-12, RT on day 3	-	Teff/Treg ratio: 22 (vs. 10 in RT alone, P=0.04)

Data extracted from studies on CT26WT colon cancer cells in Balb/c mice.[\[3\]](#)[\[5\]](#)

## Experimental Protocol: AAT-008 with Radiotherapy in a Murine Colon Cancer Model

This protocol is based on the methodology described in the preclinical studies of **AAT-008** with radiotherapy.[\[3\]](#)[\[5\]](#)

## 1. Cell Culture and Animal Model

- Cell Line: CT26WT murine colon cancer cells.
- Animal Model: Male Balb/c mice, 6-8 weeks old.
- Tumor Implantation: Subcutaneously inject  $1 \times 10^6$  CT26WT cells in 100  $\mu$ L of PBS into the right flank of each mouse.
- Tumor Growth Monitoring: Measure tumor volume every other day using calipers (Volume =  $0.5 \times \text{length} \times \text{width}^2$ ).

## 2. Treatment Regimen

- **AAT-008** Administration:
  - Prepare **AAT-008** in a suitable vehicle for oral gavage.
  - Administer **AAT-008** orally at doses of 3, 10, and 30 mg/kg/day.
  - Dosing can be once or twice daily.
- Radiotherapy (RT):
  - On day 3 post-tumor implantation, irradiate tumors with a single dose of 9 Gy using a small animal irradiator.
- Treatment Groups:
  - Vehicle control
  - **AAT-008** alone (at each dose)
  - RT alone
  - **AAT-008** (at each dose) + RT

## 3. Efficacy Assessment

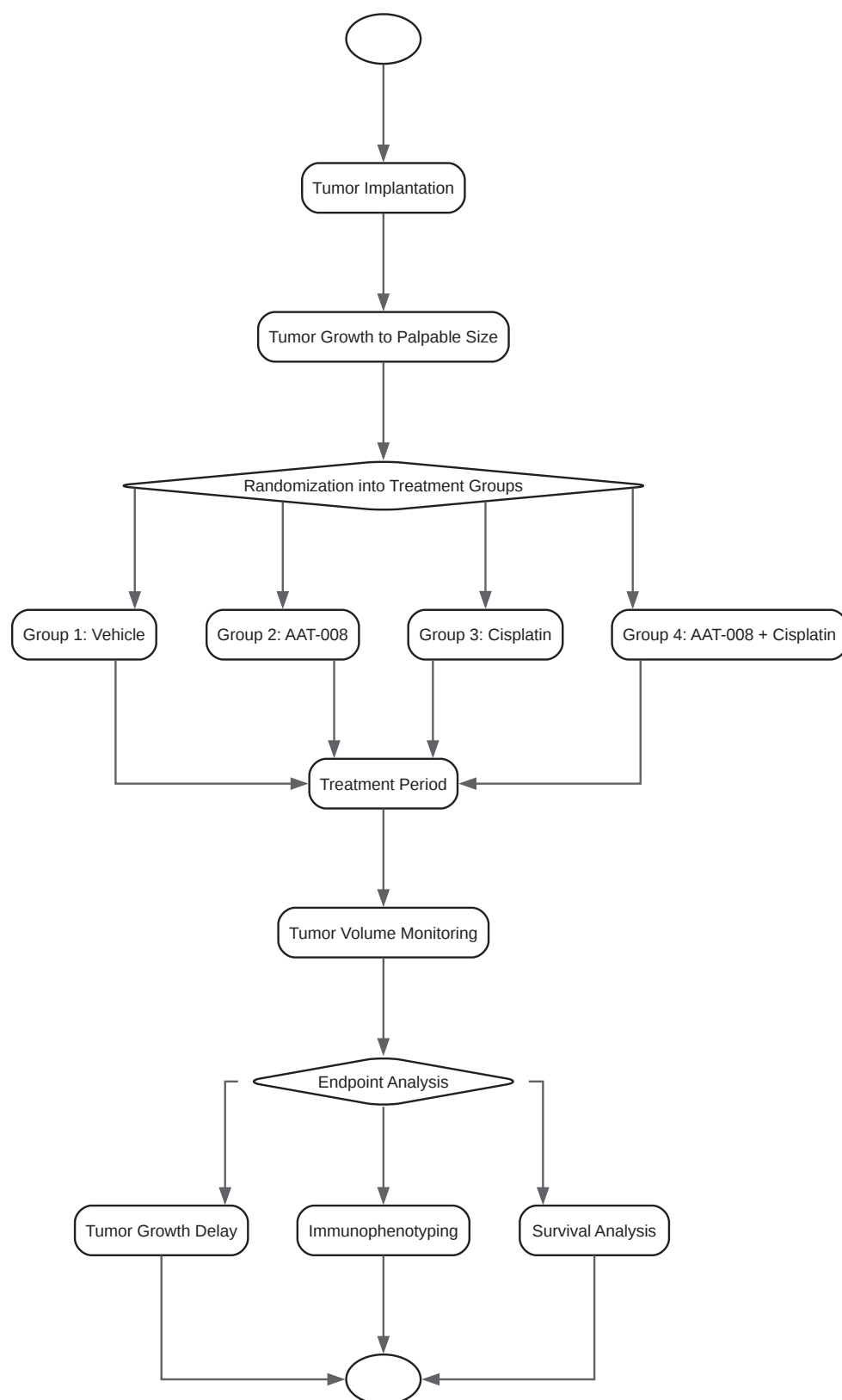
- Continue tumor volume measurements until tumors reach a predetermined endpoint.
- Calculate tumor growth delay for each treatment group.

#### 4. Immunophenotyping by Flow Cytometry

- At a specified time point (e.g., day 13 or 19), euthanize mice and harvest tumors.
- Process tumors into single-cell suspensions.
- Stain cells with fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD8, CD69 for effector T cells (Teff); CD45, CD4, FoxP3 for regulatory T cells (Treg)).
- Analyze stained cells using a flow cytometer to quantify the proportions of different immune cell populations within the tumor.

## Proposed Application and Protocol: AAT-008 in Combination with Cisplatin

This section outlines a hypothetical experimental design to evaluate the combination of **AAT-008** with cisplatin in a syngeneic mouse tumor model.



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**Figure 2:** Proposed Experimental Workflow.

## Objective

To determine if **AAT-008** enhances the anti-tumor efficacy of cisplatin by modulating the tumor immune microenvironment.

## Materials

- Cell Line: MC38 or CT26 murine colon adenocarcinoma cells.
- Animal Model: C57BL/6 or Balb/c mice, respectively.
- Reagents: **AAT-008**, Cisplatin, appropriate vehicles, antibodies for flow cytometry.

## Protocol

### 1. Tumor Model Establishment

- Subcutaneously implant  $1 \times 10^6$  tumor cells into the flank of syngeneic mice.
- Monitor tumor growth until tumors reach an average volume of 100-150 mm<sup>3</sup>.

### 2. Treatment Groups and Administration

- Randomize mice into four groups:
  - Vehicle (for both **AAT-008** and cisplatin)
  - **AAT-008** alone
  - Cisplatin alone
  - **AAT-008** + Cisplatin
- **AAT-008** Dosing: Administer **AAT-008** daily via oral gavage at an effective dose (e.g., 30 mg/kg).
- Cisplatin Dosing: Administer a sub-optimal dose of cisplatin (e.g., 5 mg/kg) intraperitoneally on specific days (e.g., day 1 and 8 of the treatment cycle) to allow for the observation of a synergistic effect.



### 3. Efficacy and Pharmacodynamic Endpoints

- Tumor Growth: Measure tumor volume three times per week.
- Survival: Monitor overall survival.
- Immunophenotyping: At an early (e.g., 48-72 hours post-cisplatin) and a late time point, harvest tumors and tumor-draining lymph nodes for flow cytometric analysis of:
  - CD8+ T cell infiltration and activation (CD69, Granzyme B).
  - Treg and MDSC populations.
  - Dendritic cell activation status (CD80, CD86, MHC-II).
- Cytokine Analysis: Analyze plasma or tumor lysates for key cytokines (e.g., IFN- $\gamma$ , TNF- $\alpha$ , IL-10).

## Expected Outcomes

- The combination of **AAT-008** and cisplatin is expected to result in significantly delayed tumor growth and improved overall survival compared to either monotherapy.
- Flow cytometry analysis is expected to show an increased ratio of effector T cells to regulatory T cells and a reduction in MDSCs in the tumors of mice treated with the combination therapy.
- An increase in activated dendritic cells and pro-inflammatory cytokines is also anticipated in the combination group.

## Conclusion

**AAT-008**, as a selective EP4 receptor antagonist, holds significant promise for use in combination with chemotherapy. By mitigating the immunosuppressive effects of PGE2 in the tumor microenvironment, **AAT-008** has the potential to unleash a more potent anti-tumor immune response initiated by chemotherapy-induced immunogenic cell death. The provided hypothetical protocol offers a framework for the preclinical evaluation of this promising

combination therapy. Further research is warranted to validate these hypotheses and to translate these findings into clinical applications.

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